molecular formula C12H14ClNO B7530970 N-[1-(4-chlorophenyl)cyclobutyl]acetamide

N-[1-(4-chlorophenyl)cyclobutyl]acetamide

Cat. No. B7530970
M. Wt: 223.70 g/mol
InChI Key: NGRKVVBOWZINSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)cyclobutyl]acetamide, also known as Gabapentin, is an anticonvulsant medication that is used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first synthesized in 1975 by the pharmaceutical company Parke-Davis, which was later acquired by Pfizer. Gabapentin has been approved by the United States Food and Drug Administration (FDA) for the treatment of epilepsy and postherpetic neuralgia.

Mechanism of Action

The exact mechanism of action of gabapentin is not fully understood. It is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
N-[1-(4-chlorophenyl)cyclobutyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that reduces the activity of neurons. N-[1-(4-chlorophenyl)cyclobutyl]acetamide has also been shown to reduce the release of glutamate and substance P, which are excitatory neurotransmitters that increase the activity of neurons.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)cyclobutyl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has a low toxicity and is well-tolerated in animals. It has also been shown to have a long half-life, which allows for once-daily dosing. One limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of gabapentin. One direction is to investigate its potential use in the treatment of other neurological disorders, such as migraine headaches and bipolar disorder. Another direction is to investigate its potential use in the treatment of addiction and withdrawal symptoms. Additionally, there is a need for further research into the exact mechanism of action of gabapentin, as well as its long-term effects on the brain and body.

Synthesis Methods

N-[1-(4-chlorophenyl)cyclobutyl]acetamide is synthesized by the reaction of 1,4-cyclohexadiene with chloroacetyl chloride to form 1-(4-chlorophenyl)cyclobutane-1,2-dione. The resulting compound is then reacted with ammonia to form the final product, N-[1-(4-chlorophenyl)cyclobutyl]acetamide.

Scientific Research Applications

N-[1-(4-chlorophenyl)cyclobutyl]acetamide has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has been shown to be effective in reducing the frequency of seizures in patients with epilepsy and in reducing the severity of neuropathic pain in patients with diabetic neuropathy and postherpetic neuralgia.

properties

IUPAC Name

N-[1-(4-chlorophenyl)cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9(15)14-12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRKVVBOWZINSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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